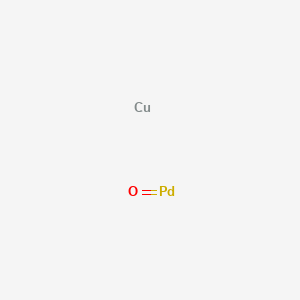
Oxetane, 3-(ethoxymethyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane, 3-(ethoxymethyl)-3-methyl- is a heterocyclic organic compound featuring a four-membered ring with three carbon atoms and one oxygen atom. This compound is part of the oxetane family, known for their unique ring structure and significant applications in medicinal chemistry and material science due to their stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including 3-(ethoxymethyl)-3-methyl-oxetane, typically involves cyclization reactions. One common method is the intramolecular cyclization of epoxides or halohydrins under basic conditions . For instance, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives .
Industrial Production Methods
Industrial production of oxetane derivatives often employs similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, photochemical methods, such as the Paternò–Büchi reaction, are also utilized for the large-scale synthesis of oxetane compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Oxetane, 3-(ethoxymethyl)-3-methyl- undergoes various chemical reactions, including:
Ring-opening reactions: These are facilitated by nucleophiles or acids, leading to the formation of linear or branched products.
Substitution reactions: The oxetane ring can be functionalized through substitution reactions, often using halogenating agents or other electrophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, are commonly used in ring-opening reactions.
Acids: Strong acids like hydrochloric acid can catalyze the ring-opening of oxetanes.
Photocatalysts: For photochemical reactions, iridium complexes or organic photocatalysts are employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, ring-opening with amines can yield amino alcohols, while photochemical reactions can produce various substituted oxetanes .
Wissenschaftliche Forschungsanwendungen
Oxetane, 3-(ethoxymethyl)-3-methyl- has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals due to its stability and ability to undergo functionalization.
Material Science: Oxetane derivatives are employed in the development of advanced materials, including polymers and resins.
Biological Studies: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of oxetane, 3-(ethoxymethyl)-3-methyl- involves its ability to undergo ring-opening reactions, which can interact with various biological targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . Additionally, its stability and reactivity make it a valuable tool in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-3-hydroxymethyl oxetane
- 3-Oxetanone
- Azetidine derivatives
Uniqueness
Oxetane, 3-(ethoxymethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to other oxetane derivatives, it offers enhanced stability and reactivity, making it particularly valuable in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
175799-35-6 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
3-(ethoxymethyl)-3-methyloxetane |
InChI |
InChI=1S/C7H14O2/c1-3-8-4-7(2)5-9-6-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
CTNBERUDACXSQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1(COC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


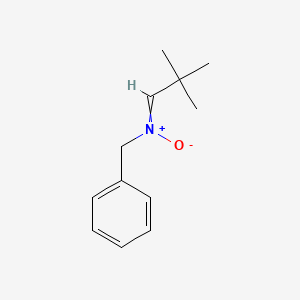
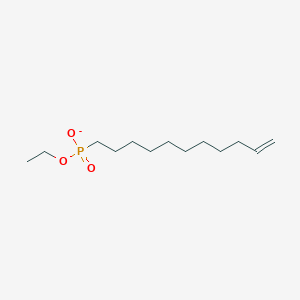
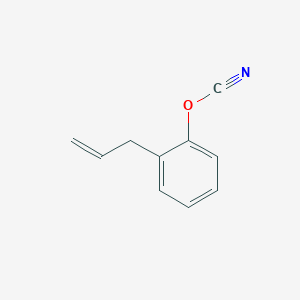
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
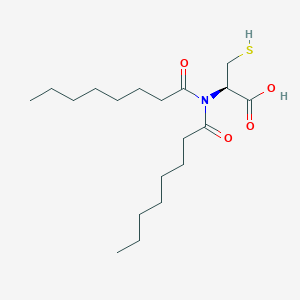
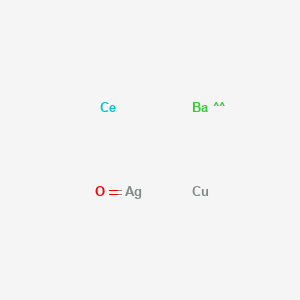
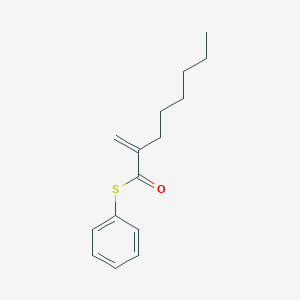
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
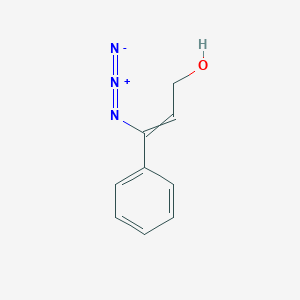
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)
![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)

